

FR167653: An In-depth Technical Guide to a Potent p38 MAPK Inhibitor

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Compound of Interest

Compound Name: FR-62765

Cat. No.: B1674031

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Abstract

FR167653 is a potent and selective, orally active inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the cellular signaling cascade responsible for inflammatory responses. By targeting p38 MAPK, FR167653 effectively suppresses the production of pro-inflammatory cytokines, most notably tumor necrosis factor-alpha (TNF- α) and interleukin-1beta (IL-1 β). This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and relevant experimental protocols for the study of FR167653. Detailed methodologies for key assays and visual representations of associated signaling pathways are included to facilitate further research and development.

Chemical Structure and Physicochemical Properties

FR167653, with the full chemical name 1-[7-(4-fluorophenyl)-1,2,3,4-tetrahydro-8-(4-pyridyl)pyrazolo[5,1-c][1,2,3]triazin-2-yl]-2-phenylethanedione sulfate monohydrate, is a complex heterocyclic molecule. Its structure is presented below, generated from its canonical SMILES representation.

Chemical Structure:

FR167653

C1=CC=C(C=C1)C(=O)C(=O)N2CCN3N=C(C(=N3)C4=CC=C(C=C4)F)C5=CC=NC=C5[Click to download full resolution via product page](#)

Caption: 2D Chemical Structure of FR167653.

A summary of its key physicochemical properties is provided in the table below.

Property	Value
Molecular Formula	C ₂₄ H ₂₀ FN ₅ O ₆ S
Molecular Weight	525.51 g/mol
Canonical SMILES	<chem>O=C(N1NC2=C(C3=CC=NC=C3)C(C4=CC=C(F)C=C4)=NN2CC1)C(C5=CC=CC=C5)=O.O=S(O)(O)=O</chem>
Solubility	Soluble in DMSO (100 mg/mL)

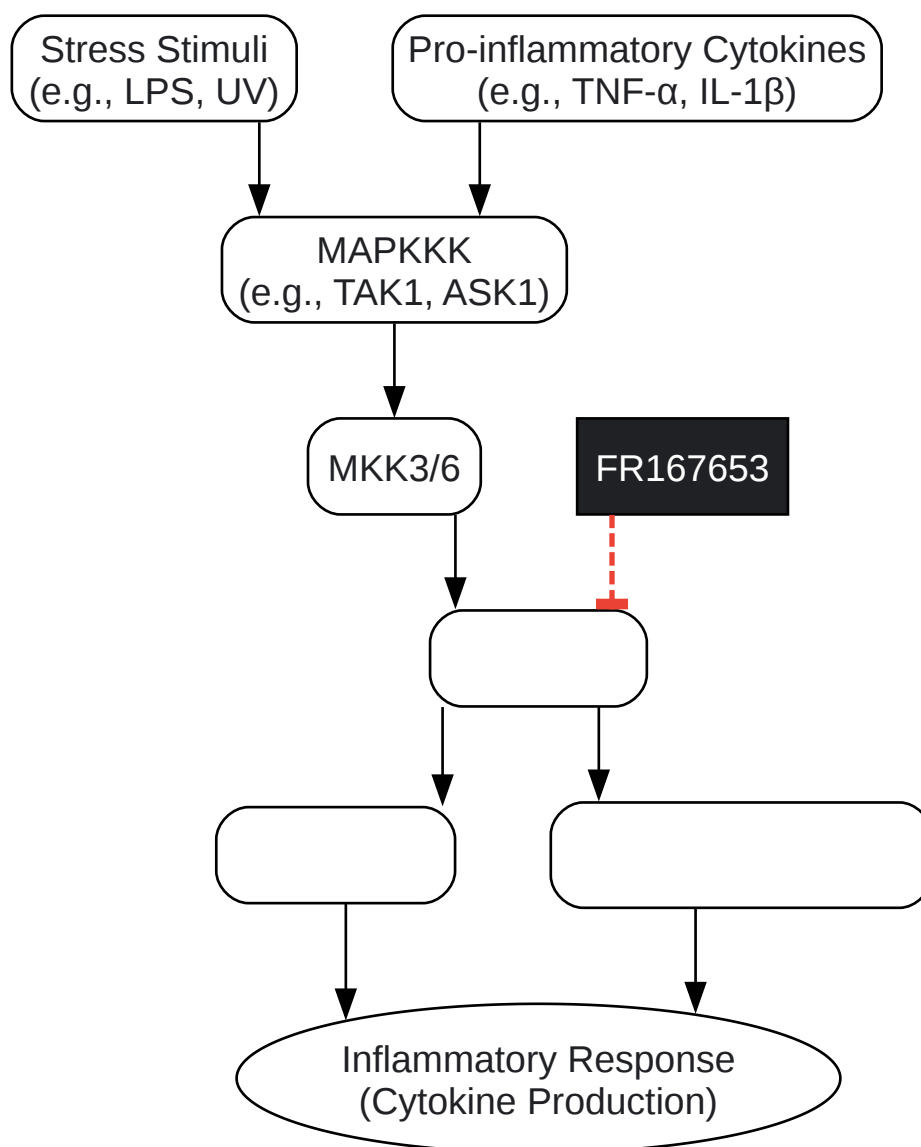
Pharmacological Properties

FR167653 is a highly selective inhibitor of the α and β isoforms of p38 MAPK. This inhibition is central to its anti-inflammatory effects, as it disrupts the signaling cascade that leads to the synthesis and release of inflammatory mediators.

Parameter	Target	Value
IC ₅₀	p38 MAPK	Not available
Ki	p38 MAPK	Not available
Mechanism of Action	Inhibition of p38 MAPK activity, leading to decreased production of TNF- α and IL-1 β . [4] [5]	
Bioavailability	Orally active [5]	Not available

Signaling Pathway

FR167653 exerts its therapeutic effects by intervening in the p38 MAPK signaling pathway. This pathway is a critical component of the cellular response to stress and inflammatory stimuli. A simplified diagram of this pathway is illustrated below.



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Caption: The p38 MAPK signaling cascade and the inhibitory action of FR167653.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the activity of FR167653.

p38 MAPK Enzymatic Assay

This protocol outlines a non-radioactive, in vitro kinase assay to determine the inhibitory activity of FR167653 against p38 α MAPK. The assay measures the phosphorylation of the substrate,

Activating Transcription Factor 2 (ATF2).

Materials:

- Recombinant human p38 α MAPK (active)
- Recombinant human ATF-2 (substrate)
- Kinase Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT, 5 mM β -glycerophosphate)
- ATP solution
- FR167653 stock solution (in DMSO)
- 96-well assay plates
- ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
- Plate reader capable of luminescence detection

Procedure:

- **Compound Preparation:** Prepare a serial dilution of FR167653 in Kinase Assay Buffer. A typical concentration range for initial screening is 1 nM to 100 μ M. Include a vehicle control (DMSO).
- **Enzyme and Substrate Preparation:** Dilute the recombinant p38 α MAPK and ATF-2 substrate to their final desired concentrations in Kinase Assay Buffer.
- **Assay Plate Setup:** Add 5 μ L of the serially diluted FR167653, positive control (e.g., a known p38 inhibitor), or vehicle to the wells of a 96-well plate.
- **Enzyme Addition:** Add 10 μ L of the diluted p38 α MAPK to each well. Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
- **Initiate Kinase Reaction:** Add 10 μ L of a solution containing ATF-2 substrate and ATP to each well to start the reaction. The final ATP concentration should be close to its K_m for p38 α .

- Incubation: Incubate the plate at 30°C for 60 minutes.
- Detect Kinase Activity: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
- Data Analysis: Measure luminescence using a plate reader. Calculate the percentage of inhibition for each FR167653 concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Inhibition of TNF-α and IL-1β Production in Monocytes

This protocol describes a cell-based assay to measure the inhibitory effect of FR167653 on the production of TNF-α and IL-1β from lipopolysaccharide (LPS)-stimulated human monocytic cells (e.g., THP-1).

Materials:

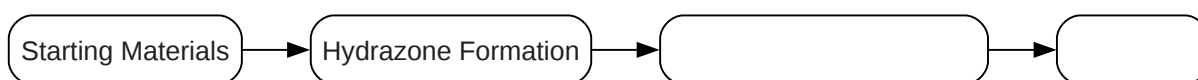
- THP-1 human monocytic cell line
- RPMI-1640 cell culture medium supplemented with 10% fetal bovine serum (FBS) and antibiotics
- Phorbol 12-myristate 13-acetate (PMA) for cell differentiation
- Lipopolysaccharide (LPS) from E. coli
- FR167653 stock solution (in DMSO)
- Human TNF-α and IL-1β ELISA kits
- 96-well cell culture plates
- CO₂ incubator
- Microplate reader for ELISA

Procedure:

- **Cell Culture and Differentiation:** Culture THP-1 cells in RPMI-1640 medium. For differentiation into macrophage-like cells, seed THP-1 cells in a 96-well plate at a density of 1×10^5 cells/well and treat with PMA (e.g., 50 ng/mL) for 48 hours.
- **Compound Treatment:** After differentiation, remove the PMA-containing medium and replace it with fresh medium. Add serial dilutions of FR167653 to the wells. Include a vehicle control (DMSO). Pre-incubate the cells with the compound for 1-2 hours.
- **Stimulation:** Stimulate the cells with LPS (e.g., 1 μ g/mL) to induce cytokine production.
- **Incubation:** Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
- **Sample Collection:** Centrifuge the plate and collect the cell culture supernatants.
- **Cytokine Measurement:** Measure the concentration of TNF- α and IL-1 β in the supernatants using the respective ELISA kits, following the manufacturer's instructions.
- **Data Analysis:** Generate a standard curve for each cytokine. Calculate the concentration of TNF- α and IL-1 β in each sample. Determine the percentage of inhibition for each FR167653 concentration and calculate the IC₅₀ values.

Synthesis

The synthesis of FR167653 involves the construction of the core pyrazolo[5,1-c][1][2][3]triazine ring system. While a specific detailed protocol for FR167653 is not publicly available, a general synthetic approach for related derivatives involves the cyclization of a hydrazone precursor.



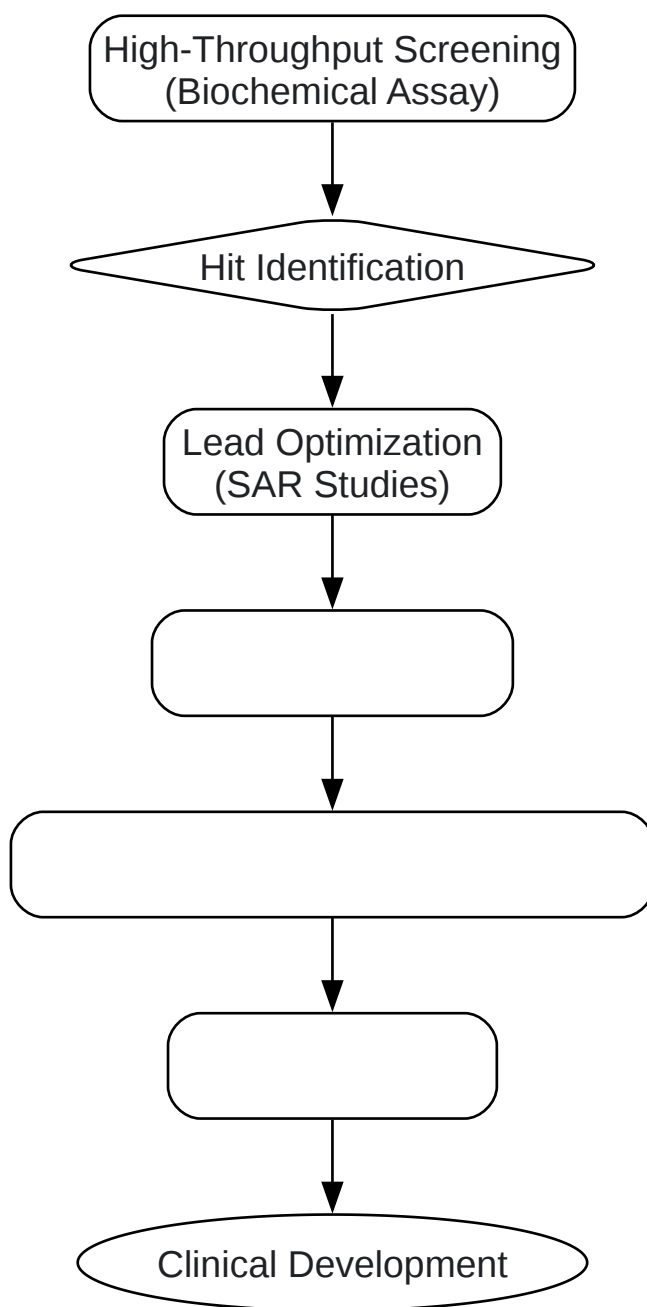
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Caption: General synthetic workflow for pyrazolo[5,1-c][1][2][3]triazine derivatives.

A plausible synthetic route would involve the reaction of a β -ketoester with a hydrazine to form a pyrazole intermediate, followed by further elaboration and cyclization to form the triazine ring. The final steps would involve the introduction of the 4-fluorophenyl and 4-pyridyl substituents.

Experimental Workflow

The characterization of a kinase inhibitor like FR167653 typically follows a structured workflow, from initial screening to in vivo efficacy studies.



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Caption: A typical workflow for the development and characterization of a kinase inhibitor.

Conclusion

FR167653 is a valuable research tool for investigating the role of the p38 MAPK pathway in inflammation and other cellular processes. Its potency and selectivity make it a lead compound for the development of novel anti-inflammatory therapeutics. This technical guide provides a foundational resource for researchers working with FR167653, offering key data and detailed experimental protocols to guide future studies. Further investigation is warranted to fully elucidate its pharmacokinetic profile and therapeutic potential in various disease models.

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